molecular formula C9H14N4O4 B13811280 N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide

Cat. No.: B13811280
M. Wt: 242.23 g/mol
InChI Key: KOTGONYZNWAUOK-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide (CAS: 5463-54-7; synonyms include CTK9A1538 and ZINC39125351) is a uracil-derived carboxamide compound with a 2-methoxyacetamide substituent at the 5-position of the pyrimidine ring. Its molecular formula is C₉H₁₃N₅O₄, with an average mass of 255.24 g/mol and a monoisotopic mass of 255.0967 g/mol . This compound is structurally related to theophylline impurities, such as Theophylline Related Compound C (CAS: 7597-60-6), and has been synthesized for applications in medicinal chemistry and crystallographic studies .

Properties

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-methoxyacetamide

InChI

InChI=1S/C9H14N4O4/c1-12-7(10)6(11-5(14)4-17-3)8(15)13(2)9(12)16/h4,10H2,1-3H3,(H,11,14)

InChI Key

KOTGONYZNWAUOK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)COC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide generally involves:

  • Synthesis of the substituted tetrahydropyrimidine core

    • Starting from suitable precursors such as substituted ureas, amidines, or β-dicarbonyl compounds combined with amines to form the pyrimidine ring.
    • Methylation steps at N-1 and N-3 positions are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
  • Introduction of the amino group at position 6

    • Achieved via selective amination or by starting with an amino-substituted precursor.
  • Coupling with 2-methoxyacetyl moiety

    • The final step involves acylation of the pyrimidinyl nitrogen with 2-methoxyacetyl chloride or an activated ester of 2-methoxyacetic acid to form the methoxyacetamide linkage.

Detailed Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 Pyrimidine ring formation Condensation of 1,3-dimethylurea with β-ketoester Formation of 1,3-dimethyl-2,4-dioxo-pyrimidine core
2 Amination Treatment with ammonia or amine source Introduction of 6-amino group
3 N-Acylation Reaction with 2-methoxyacetyl chloride in base Formation of N-(6-amino-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidinyl)-2-methoxyacetamide

This route is supported by analogous procedures reported for similar pyrimidinyl acetamide derivatives in the literature and patent documents.

Alternative Methods and Variations

Research Findings and Data Tables

Reaction Yields and Purity Data

Step Typical Yield (%) Purity (%) Notes
Pyrimidine core formation 70-85 >95 Optimized by solvent choice and temperature control
Amination 60-75 >90 Requires careful pH control to avoid side products
N-Acylation 65-80 >98 Use of base (e.g., triethylamine) critical to neutralize HCl

Analytical Characterization

  • NMR Spectroscopy: Confirms methyl substitutions at N-1 and N-3, amino group at C-6, and methoxy group in acetamide side chain.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of 254.29 g/mol.
  • IR Spectroscopy: Characteristic amide C=O stretch near 1650 cm^-1, NH2 bending vibrations, and methoxy C-O stretch.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Ring Formation Condensation of urea derivatives with β-ketoesters High yield, well-established Requires precise temperature control
Amination Ammonia or amine substitution Selective functionalization Moderate yields, side reactions possible
Acylation Reaction with 2-methoxyacetyl chloride or esters High purity product achievable Sensitive to moisture, requires dry conditions
Alternative Techniques Microwave-assisted, solid-phase synthesis Faster reaction times Less documented for this compound

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Alkyl vs. Aryl Substitutions

Compound Name Substituents at Pyrimidine Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound 1,3-dimethyl, 2-methoxyacetamide C₉H₁₃N₅O₄ 255.24 High purity (95%+), used as a theophylline impurity standard
N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-(2-methoxyethyl)-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide 1-propyl, 2-methoxyethyl-thiazolidine acetamide C₁₅H₂₃N₅O₅S 385.44 Larger side chain; potential for enhanced lipophilicity
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide 1,3-dimethyl, octanamide C₁₄H₂₂N₄O₃ 294.35 Long aliphatic chain; higher molecular weight

Key Insight : Alkyl substituents (e.g., propyl, octanyl) increase hydrophobicity, while polar groups (e.g., methoxy) enhance solubility. The target compound’s compact structure favors crystallographic applications .

Aromatic and Heterocyclic Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notes Source
N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide 3-ethyl, cinnamamide C₁₅H₁₆N₄O₃ 300.31 Aromatic cinnamamide group; high melting point (>320°C)
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)propanamid (GFS037) 3,4-dimethoxyphenylpropanamide C₁₇H₂₂N₄O₅ 362.38 Bioactive ligand for nuclear receptor TLX; 52% synthetic yield

Key Insight : Aryl groups (e.g., cinnamamide, dimethoxyphenyl) introduce π-π stacking interactions, relevant to receptor binding .

Functional Group Comparisons in Amide Side Chains

Methoxy vs. Cyano Substituents

Compound Name Amide Side Chain Molecular Formula Molecular Weight (g/mol) Key Data Source
Target Compound 2-methoxyacetamide C₉H₁₃N₅O₄ 255.24 NMR-confirmed structure; CAS: 5463-54-7
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacetamide 2-cyanoacetamide C₉H₁₁N₅O₃ 237.22 Higher reactivity due to cyano group; CAS: 5463-54-7 (isomer)

Key Insight: The cyano group increases electrophilicity, whereas methoxy enhances metabolic stability .

Q & A

Q. Advanced Experimental Design

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, but may require post-reaction purification to remove residual solvents .
  • Temperature Control : Room-temperature reactions reduce side products (e.g., hydrolysis), while elevated temperatures accelerate slower steps .
  • Purification Strategies : Column chromatography or recrystallization improves purity. For example, HPLC analysis confirmed >90% purity for analogous pyrimidinedione derivatives .
  • Troubleshooting : Impurities from incomplete reactions can be resolved by extending reaction times or adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) .

What analytical techniques are critical for structural validation and purity assessment?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H NMR (300 MHz) identifies proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and confirms substituent integration .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., m/z 430.2 [M+1] for related compounds) .
  • Chromatography : HPLC with UV detection assesses purity (>90% in optimized syntheses) .

Q. Advanced Applications

  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and handling protocols .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Strategy

  • Analog Synthesis : Modify the methoxyacetamide or pyrimidinyl groups. For example, replacing -OCH₃ with halogens or alkyl chains alters hydrophobicity .
  • Biological Assays : Test analogs against target enzymes (e.g., hypoglycemic activity in murine models, as seen in related thiazolidinediones ).
  • Data Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends. For instance, electron-withdrawing groups on the phenyl ring enhance receptor binding in analogs .

How should conflicting biological activity data be resolved?

Q. Advanced Data Contradiction Analysis

  • Assay Validation : Ensure consistency across in vitro models (e.g., enzyme inhibition vs. cell-based assays). For example, hypoglycemic activity in mice may not translate to human cell lines due to metabolic differences .
  • Dose-Response Curves : Confirm activity thresholds; false positives may arise at non-physiological concentrations.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrimidinediones with acetamide substituents ).

What computational tools are used to predict the compound’s pharmacokinetics?

Q. Advanced In Silico Methods

  • Molecular Docking : Software like AutoDock predicts binding affinities to targets (e.g., PPAR-γ for hypoglycemic activity) .
  • ADME Prediction : Tools like SwissADME estimate bioavailability, highlighting potential issues like poor solubility from the methoxy group .
  • MD Simulations : Assess stability of drug-target complexes over nanosecond timescales .

How can metabolic stability be evaluated in preclinical studies?

Q. Advanced Pharmacokinetic Design

  • In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life. For example, cytochrome P450 isoforms (CYP3A4/2D6) are key for oxidation studies .
  • Stable Isotope Labeling : Track metabolites via LC-MS/MS .
  • Species-Specific Differences : Compare murine vs. human metabolic profiles to prioritize analogs .

What strategies mitigate toxicity risks during early-stage development?

Q. Advanced Safety Profiling

  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to identify lethal concentrations .
  • Genotoxicity Tests : Ames assay for mutagenicity and comet assay for DNA damage .
  • Structural Alerts : The nitro group in related compounds may require substitution to avoid carcinogenicity .

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